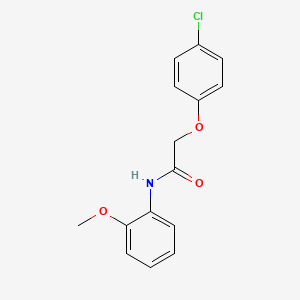

2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide

CAS No.: 62095-63-0

Cat. No.: VC15531070

Molecular Formula: C15H14ClNO3

Molecular Weight: 291.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62095-63-0 |

|---|---|

| Molecular Formula | C15H14ClNO3 |

| Molecular Weight | 291.73 g/mol |

| IUPAC Name | 2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C15H14ClNO3/c1-19-14-5-3-2-4-13(14)17-15(18)10-20-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3,(H,17,18) |

| Standard InChI Key | UIQBWICVTDGUNA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(4-Chlorophenoxy)-N-(2-methoxyphenyl)acetamide is systematically named according to IUPAC guidelines as 2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide. Its canonical SMILES representation, , delineates the methoxyphenyl group bonded to the acetamide nitrogen and the chlorophenoxy moiety attached to the carbonyl carbon. The compound’s three-dimensional conformation, inferred from its InChIKey (UIQBWICVTDGUNA-UHFFFAOYSA-N), suggests a planar aromatic system with rotational flexibility around the ether and amide bonds.

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Weight | 291.73 g/mol |

| Molecular Formula | |

| XLogP3-AA (Lipophilicity) | Estimated 3.2 |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 4 (amide O, ether O, methoxy O) |

The compound’s moderate lipophilicity () implies favorable membrane permeability, a trait advantageous for bioactive molecules. Its melting point and solubility data remain uncharacterized, representing a critical knowledge gap.

Synthesis and Reaction Mechanisms

Reaction Kinetics and Byproducts

Analytical Characterization

Spectroscopic Data

-

NMR (400 MHz, CDCl): Expected signals include a singlet for the acetamide methylene ( ppm), aromatic protons split by substituents ( ppm), and methoxy singlet ( ppm).

-

IR (KBr): Strong absorptions at (amide C=O) and (aryl ether C-O).

Chromatographic Behavior

High-performance liquid chromatography (HPLC) methods using C18 columns and acetonitrile/water gradients could resolve this compound from synthetic byproducts. Retention times would depend on mobile phase pH due to the compound’s ionizable amide group.

Future Research Directions

Pharmacokinetic Profiling

-

ADMET predictions: QSAR modeling for absorption, distribution, metabolism, excretion, and toxicity.

-

In vivo studies: Rodent models to assess oral bioavailability and tissue distribution.

Synthetic Optimization

-

Catalyst screening: Immobilized lipases for enantioselective synthesis.

-

Continuous flow chemistry: Microreactor systems to enhance yield and purity .

Computational Modeling

-

Molecular dynamics simulations: Binding affinity predictions for kinase targets.

-

Quantum mechanical calculations: Transition state analysis of hydrolysis reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume